3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one
Overview
Description
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a phenyl group, and an oxazinanone ring, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the acetyl and phenyl groups through Friedel-Crafts acylation and alkylation reactions. The final step involves the formation of the oxazinanone ring through cyclization reactions under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for industrial applications, and methods like automated synthesis and high-throughput screening are often employed.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxazinanone ring to an oxazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole carboxylic acid, while reduction could produce oxazolidinone derivatives.
Scientific Research Applications
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structural features allow it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl: Shares the benzodioxole ring but differs in the presence of a pyrrol ring.
5-(1,3-benzodioxol-5-yl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl: Contains a pyrazole ring instead of an oxazinanone ring.
Uniqueness
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one is unique due to its combination of a benzodioxole ring, a phenyl group, and an oxazinanone ring This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds
Properties
IUPAC Name |
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-oxazinan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-12(21)20-15(13-5-3-2-4-6-13)10-18(22)25-19(20)14-7-8-16-17(9-14)24-11-23-16/h2-9,15,19H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXRHKYOKPUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=O)OC1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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